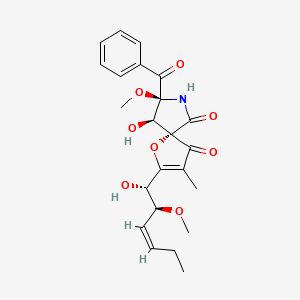

11-O-メチルプセウロチンA

概要

説明

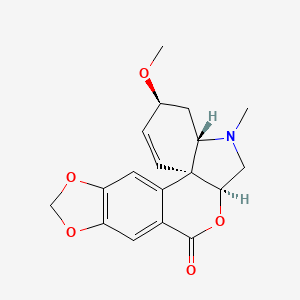

11-O-メチルプセウロチンA: は、Aspergillus fumigatusという真菌から最初に単離された真菌代謝物です。 これは、混合ポリケチドシンターゼ - 非リボソームペプチドシンターゼ (PKS/NRPS) 由来の化合物です 。 この化合物は、Hof1欠失株を選択的に阻害することがわかっています .

科学的研究の応用

11-O-Methylpseurotin A has several scientific research applications, including:

作用機序

11-O-メチルプセウロチンAは、Hof1欠失株を選択的に阻害することによって効果を発揮します。 この阻害に関与する正確な分子標的と経路は完全には解明されていませんが、Hof1欠失株の生存に不可欠な細胞プロセスを阻害すると考えられています .

生化学分析

Biochemical Properties

11-O-methylpseurotin A plays a crucial role in biochemical reactions, particularly in the inhibition of certain strains of yeast. It selectively inhibits a Hof1 deletion strain of Saccharomyces cerevisiae . The compound interacts with various enzymes and proteins, including those involved in the synthesis of secondary metabolites. The nature of these interactions often involves binding to specific sites on the enzymes, thereby inhibiting their activity and affecting the overall metabolic pathways within the cell .

Cellular Effects

11-O-methylpseurotin A has been shown to have significant effects on various types of cells and cellular processes. In yeast cells, it decreases the survival of hof1Δ mutant strains . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce the production of secondary metabolites in Aspergillus fumigatus when co-cultivated with other microbial strains . This induction is likely due to the compound’s ability to modulate gene expression and metabolic pathways within the cells.

Molecular Mechanism

The molecular mechanism of 11-O-methylpseurotin A involves its interaction with specific biomolecules within the cell. It binds to enzymes and proteins, inhibiting their activity and leading to changes in gene expression and metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and causing a cascade of biochemical reactions that ultimately affect the cell’s overall function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-O-methylpseurotin A have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic pathways . These effects are often more pronounced in in vitro studies, where the controlled environment allows for precise observation of the compound’s impact over time.

Dosage Effects in Animal Models

The effects of 11-O-methylpseurotin A vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects . These effects include changes in metabolic pathways, enzyme inhibition, and potential toxicity to certain cell types . Threshold effects have also been observed, where a specific dosage is required to achieve a noticeable impact on cellular function.

Metabolic Pathways

11-O-methylpseurotin A is involved in several metabolic pathways, particularly those related to the synthesis of secondary metabolites . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolic processes and developing new therapeutic strategies.

Transport and Distribution

Within cells and tissues, 11-O-methylpseurotin A is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of 11-O-methylpseurotin A is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby maximizing its impact on cellular function and metabolic pathways .

準備方法

合成経路と反応条件: 11-O-メチルプセウロチンAの合成には、PKS/NRPSシステムに典型的な複雑な生合成経路が関与しています。 正確な合成経路と反応条件は文献では容易には入手できませんが、この化合物はAspergillus fumigatusという真菌によって生成されることがわかっています .

工業生産方法: this compoundの工業生産には、おそらくAspergillus fumigatusの培養を制御された条件下で行い、化合物の収率を最適化する必要があります。 このプロセスには、発酵、抽出、精製の手順が含まれ、真菌培養から化合物を分離します .

化学反応の分析

反応の種類: 11-O-メチルプセウロチンAは、酸化、還元、置換反応など、さまざまな化学反応を起こす可能性があります。

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬と条件は、文献では十分に扱われていません。これらの試薬と条件を特定するには、さらなる研究が必要です。

生成される主な生成物: this compoundを含む反応から生成される主な生成物は、十分に文書化されていません。これらの反応の生成物を特定するには、さらなる研究が必要です。

4. 科学研究への応用

This compoundには、次のようないくつかの科学研究への応用があります。

類似化合物との比較

類似化合物:

プセウロチンA: 同一ファミリーの別の化合物であり、これもによって生成されます。

プセウロチンD: 類似の生合成起源を持つ関連化合物。

独自性: 11-O-メチルプセウロチンAは、Hof1欠失株に対する特異的な阻害効果により、他のプセウロチン化合物では見られないもので独自です .

特性

IUPAC Name |

(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLPZRKEPWAAT-CHZVKGAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 11-O-methylpseurotin A and how was it discovered?

A1: 11-O-methylpseurotin A (1) exhibits selective inhibitory activity against a specific yeast strain lacking the Hof1 protein. This discovery emerged from a bioassay-guided fractionation study employing a yeast halo assay with both wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae []. Interestingly, a closely related compound, pseurotin A (2), did not demonstrate activity in this same yeast screen []. This suggests a distinct structure-activity relationship within this class of compounds.

Q2: What is known about the structure of 11-O-methylpseurotin A?

A2: 11-O-methylpseurotin A is a new compound with a unique structure arising from a combination of polyketide synthase and nonribosomal peptide synthetase (PKS/NRPS) pathways []. Its planar structure and absolute configuration were determined using a combination of techniques, including 1D and 2D NMR, HRESIMS, optical rotation, J-based analysis, and comparisons to related biosynthetic pathways [].

Q3: Can co-cultivation with other microbes influence the production of 11-O-methylpseurotin A?

A3: Yes, co-cultivation has been shown to induce the production of 11-O-methylpseurotin A. For example, when the marine-derived fungal isolate Aspergillus fumigatus MR2012 was co-cultivated with the hyper-arid desert bacterial isolate Streptomyces leeuwenhoekii strain C34, 11-O-methylpseurotin A was produced, along with other metabolites like luteoride D, pseurotin G, and terezine D []. These compounds were not detected when A. fumigatus MR2012 was fermented alone under various conditions, highlighting the impact of microbial interactions on secondary metabolite production.

Q4: Are there any other interesting findings related to the production of 11-O-methylpseurotin A or related compounds?

A4: Research indicates that microbial co-culture can significantly impact the production of secondary metabolites, including those related to 11-O-methylpseurotin A. For example, co-cultivation of Aspergillus fumigatus MBC-F1-10 with Streptomyces bullii, a bacterium isolated from the Atacama desert, led to the production of several metabolites not detected in monocultures []. These included ergosterol, several diketopiperazine alkaloids (brevianamide F, spirotryprostatin A, 6-methoxy spirotryprostatin B, fumitremorgin C and its 12,13-dihydroxy derivative, fumitremorgin B), verruculogen, and notably, 11-O-methylpseurotin A []. This highlights the potential of co-cultivation strategies for activating silent biosynthetic pathways and discovering new bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)